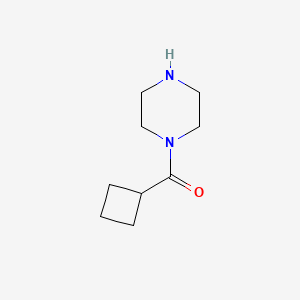

Cyclobutyl(piperazin-1-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(8-2-1-3-8)11-6-4-10-5-7-11/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHMNODTEFBVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588341 | |

| Record name | Cyclobutyl(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64579-67-5 | |

| Record name | Cyclobutyl(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclobutanecarbonylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Cyclobutyl(piperazin-1-yl)methanone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthetic protocols for producing cyclobutyl(piperazin-1-yl)methanone, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, quantitative data summaries, and workflow visualizations to facilitate the successful synthesis and purification of the target compound.

Introduction

This compound is a piperazine derivative characterized by a cyclobutylcarbonyl group attached to one of the nitrogen atoms of the piperazine ring. Piperazine and its derivatives are ubiquitous scaffolds in pharmacology, exhibiting a wide range of biological activities. The incorporation of a cyclobutyl moiety can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including receptor binding affinity, metabolic stability, and solubility. This guide outlines the most common and effective synthetic strategies for the preparation of this compound, primarily focusing on the acylation of piperazine.

Synthetic Strategies

Two primary and effective strategies for the synthesis of this compound are the direct acylation of piperazine and a two-step approach involving a protected piperazine intermediate. Both methods are detailed below.

Method 1: Direct Acylation of Piperazine

This method represents a streamlined, one-pot process where piperazine is directly acylated using cyclobutanecarbonyl chloride. The reaction can be performed with free piperazine or its protonated salt to enhance reactivity and selectivity.

Method 2: Acylation of Boc-Protected Piperazine followed by Deprotection

This two-step approach offers greater control and is particularly useful when further modifications to the other piperazine nitrogen are intended. It begins with the acylation of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), followed by the acidic cleavage of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the key synthetic routes.

Protocol for Method 1: Direct Acylation

This protocol details the direct reaction between piperazine and cyclobutanecarbonyl chloride.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve piperazine in a suitable solvent such as dichloromethane (DCM).

-

Add a base, typically triethylamine or pyridine, to the solution to act as an acid scavenger.

-

Cool the reaction mixture to 0 °C using an ice bath.

Step 2: Acylation

-

Slowly add cyclobutanecarbonyl chloride (1.1 equivalents) to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12–16 hours.[1]

Step 3: Work-up and Purification

-

Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

-

Alternatively, the reaction mixture can be washed with water and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization, often from ethanol or acetonitrile, to yield high-purity this compound hydrochloride.[1]

Protocol for Method 2: Boc-Protected Route

This protocol outlines the synthesis via a Boc-protected intermediate.

Step 1: Acylation of N-Boc-Piperazine

-

Dissolve N-Boc-piperazine and a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane (DCM) in a round-bottom flask.[2]

-

Cool the solution to 0-10 °C.[2]

-

Slowly add cyclobutanecarbonyl chloride dropwise to the reaction mixture.

-

Allow the reaction to proceed for 2-4 hours at a temperature between 0-20 °C.[2]

-

After the reaction is complete, add water for extraction. The organic phase is collected and concentrated to yield solid tert-butyl 4-(cyclobutylcarbonyl)piperazine-1-carboxylate.[2]

Step 2: Deprotection of the Boc Group

-

Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane or methanol.

-

Cool the solution to 0 °C.

-

Add an acid, such as trifluoroacetic acid (TFA) (approximately 2-3 equivalents) or a solution of hydrochloric acid in methanol, dropwise.[1][3]

-

Stir the reaction mixture at room temperature overnight.[3]

-

Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure to obtain the crude product.

-

The final product can be purified by recrystallization to yield this compound hydrochloride as a solid.

Data Presentation

The following tables summarize the quantitative data associated with the described synthetic protocols.

Table 1: Reagents and Conditions for Synthesis Methods

| Parameter | Method 1: Direct Acylation | Method 2: Boc-Protected Route |

| Starting Materials | Piperazine, Cyclobutanecarbonyl chloride | N-Boc-piperazine, Cyclobutanecarbonyl chloride |

| Base | Triethylamine or Pyridine | Triethylamine or Pyridine |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM), Methanol |

| Acylation Temperature | 0 °C to Room Temperature | 0-20 °C |

| Acylation Duration | 12–16 hours[1] | 2–4 hours[2] |

| Deprotection Reagent | Not Applicable | Trifluoroacetic acid (TFA) or HCl in Methanol |

| Deprotection Temp. | Not Applicable | 0 °C to Room Temperature |

| Deprotection Duration | Not Applicable | Overnight[3] |

Table 2: Characterization Data for Analogous Compounds

While specific data for the title compound is not detailed in the provided search results, the following represents typical characterization data for a closely related analog, cyclopropyl(piperazin-1-yl)methanone hydrochloride.[3]

| Analysis | Result |

| Appearance | Off-white solid |

| Yield | Quantitative (100%)[3] |

| ¹H-NMR (400 MHz, DMSO-d6) | δ (ppm): 0.71-0.76 (m, 4H), 1.96-2.03 (m, 1H), 3.04-3.16 (m, 4H), 3.69-4.08 (m, 4H), 9.58 (s, 2H) |

| LC-MS (ESI) m/z | 155 (M + 1)⁺ |

Mandatory Visualizations

The following diagrams illustrate the logical workflows of the described synthetic methods.

Caption: Workflow for the direct acylation of piperazine.

References

- 1. 1-(Cyclobutylcarbonyl)piperazine hydrochloride | 1428443-87-1 | Benchchem [benchchem.com]

- 2. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

- 3. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Physicochemical Properties of Cyclobutyl(piperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of Cyclobutyl(piperazin-1-yl)methanone and its hydrochloride salt. Due to a notable lack of experimentally determined data in publicly available literature, this document combines confirmed molecular information with theoretical values and general knowledge of related piperazine derivatives. It is intended to serve as a foundational resource for researchers and professionals in drug development, highlighting areas where further experimental investigation is critically needed. This guide includes a summary of basic identifiers, a detailed synthesis protocol for the hydrochloride salt, and a discussion of the potential biological context based on the pharmacology of analogous compounds. Standard experimental protocols for determining key physicochemical properties are also provided to facilitate future research.

Introduction

This compound is a synthetic organic compound featuring a piperazine ring acylated with a cyclobutylcarbonyl group. The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds that target various receptors and enzymes. The introduction of a cyclobutyl group can influence the molecule's steric and electronic properties, potentially affecting its receptor binding affinity, metabolic stability, and solubility compared to other N-acyl or N-aryl piperazines[1]. This document aims to consolidate the available physicochemical data for this compound and its hydrochloride salt to support further research and development efforts.

Chemical Identity and Physicochemical Properties

Detailed experimental data for this compound is scarce. The hydrochloride salt is more commonly referenced in chemical supplier databases.

This compound (Free Base)

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Chemical Formula | C₉H₁₆N₂O | [2] |

| Molecular Weight | 168.24 g/mol | [2] |

| Appearance | Not specified | N/A |

| Melting Point | No experimental data available | N/A |

| Boiling Point | No experimental data available | N/A |

| Solubility | No experimental data available | N/A |

| pKa | No experimental data available | N/A |

| logP | No experimental data available | N/A |

This compound Hydrochloride

| Property | Value | Source |

| IUPAC Name | This compound hydrochloride | N/A |

| CAS Number | 1428443-87-1 | [1][3][4] |

| Chemical Formula | C₉H₁₇ClN₂O | [1][3][4] |

| Molecular Weight | 204.70 g/mol | [3][4] |

| Appearance | White to yellow solid | [1] |

| Melting Point | No experimental data available | N/A |

| Boiling Point | No experimental data available | N/A |

| Solubility | No experimental data available | N/A |

| pKa | No experimental data available | N/A |

| logP | No experimental data available | N/A |

Synthesis and Characterization

While specific experimental data for the physicochemical properties are lacking, a general synthetic protocol for this compound hydrochloride can be outlined based on standard acylation reactions of piperazine.

Synthesis of this compound Hydrochloride

A common method for the synthesis of N-acylpiperazines is the reaction of piperazine with an acyl chloride[1].

Reaction Scheme:

Protocol:

-

Dissolution: Piperazine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), and cooled in an ice bath.

-

Addition of Base: A non-nucleophilic base, such as triethylamine, is added to the solution to act as a proton scavenger.

-

Acylation: Cyclobutanecarbonyl chloride, dissolved in the same solvent, is added dropwise to the cooled piperazine solution.

-

Reaction: The reaction mixture is stirred and allowed to warm to room temperature, typically for several hours to overnight, to ensure complete reaction[1].

-

Work-up: The reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure to yield the crude product.

-

Purification and Salt Formation: The crude free base can be purified by column chromatography. To form the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or another appropriate solvent. The resulting precipitate is collected by filtration and dried.

Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the amide carbonyl.

-

Elemental Analysis: To determine the elemental composition.

Experimental Protocols for Physicochemical Properties

The following are standard, generally accepted protocols for the experimental determination of key physicochemical properties. These are provided as a guide for future studies on this compound.

Melting Point Determination

Aqueous Solubility (Shake-Flask Method)

LogP Determination (Shake-Flask Method)

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the piperazine scaffold is a well-known pharmacophore that interacts with various biological targets, particularly neurotransmitter receptors[5]. Many piperazine derivatives exhibit activity at serotonin (5-HT) receptors[6][7].

Based on the pharmacology of related piperazine compounds, it is plausible that this compound could modulate serotonergic signaling. The following diagram illustrates a hypothetical signaling pathway for a G-protein coupled 5-HT receptor, a common target for piperazine derivatives.

It is crucial to emphasize that this pathway is illustrative and based on the known activities of other piperazine-containing molecules. Experimental validation is required to determine if this compound has any affinity for or activity at these or any other biological targets.

Conclusion

This compound remains a compound with a significant lack of publicly available, experimentally determined physicochemical and pharmacological data. This guide has consolidated the known identifiers and provided a general synthetic route for its hydrochloride salt. The absence of experimental data for properties such as melting point, boiling point, solubility, pKa, and logP presents a clear opportunity for further research. The potential for this compound to interact with biological targets, particularly serotonin receptors, is inferred from the broader class of piperazine derivatives, but requires empirical validation. The standardized protocols provided herein are intended to facilitate the necessary experimental work to fully characterize this molecule and explore its potential applications in drug discovery and development.

References

- 1. 1-(Cyclobutylcarbonyl)piperazine hydrochloride | 1428443-87-1 | Benchchem [benchchem.com]

- 2. This compound | 64579-67-5 | PCA57967 [biosynth.com]

- 3. chemscene.com [chemscene.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Novel Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications. This guide provides an in-depth overview of the biological activity screening of novel piperazine derivatives, with a focus on their anticancer, antimicrobial, and antipsychotic properties. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and structure-activity relationships (SAR).

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro biological activity of various novel piperazine derivatives as reported in the scientific literature.

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Citation |

| 3n | MDA-MB-231 (Triple-negative breast cancer) | MTT | 5.55 ± 0.56 | [1] |

| 23 | MDA-MB-468 (Breast cancer) | NCI60 | 1.00 | [2] |

| 25 | HOP-92 (Non-small cell lung cancer) | NCI60 | 1.35 | [2] |

| C505 | K562 (Leukemia) | Cell Proliferation | 0.06 - 0.16 | [3] |

| PCC | SNU-475 (Liver cancer) | MTT | 6.98 ± 0.11 | |

| PCC | SNU-423 (Liver cancer) | MTT | 7.76 ± 0.45 | |

| PD-1 | HepG2 (Liver cancer) | Not Specified | > 100 µg/mL (55.44% inhibition) | [4] |

| PD-2 | HepG2 (Liver cancer) | Not Specified | > 100 µg/mL (90.45% inhibition) | [4] |

| A-11 | A-549 (Lung cancer) | MTT | 5.71 | |

| A-11 | HCT-116 (Colon cancer) | MTT | 4.26 |

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Citation |

| RL-308 | Shigella flexineri | Microdilution | 2 | [5] |

| RL-308 | Staphylococcus aureus | Microdilution | 4 | [5] |

| RL-308 | MRSA | Microdilution | 16 | [5] |

| RL-308 | Shigella dysenteriae | Microdilution | 128 | [5] |

| RL-328 | Not Specified | Microdilution | 128 | [5] |

| PD-2 | Pseudomonas aeruginosa | Not Specified | Not Specified | [4] |

| PD-2 | Candida albicans | Not Specified | Not Specified | [4] |

| 4d, 6a | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Not Specified | Not Specified (Significant Activity) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological screening of piperazine derivatives.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding:

-

Harvest cancer cells in their logarithmic growth phase.

-

Perform a cell count and assess viability (should be >90%).

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[5]

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound to achieve the desired final concentrations.

-

Add the diluted compounds to the respective wells. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Apoptosis Detection: Annexin V/PI Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the cell surface and the uptake of propidium iodide (PI) by cells with compromised membranes.

Protocol:

-

Cell Preparation:

-

Seed 1 x 10^6 cells in a culture flask and treat with the piperazine derivative for the desired time to induce apoptosis.[9]

-

Include an untreated control.

-

Harvest both adherent and floating cells.

-

-

Cell Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.[4]

-

Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.[9]

-

Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[4]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[4]

-

Analyze the samples by flow cytometry within one hour.

-

Interpretation of Results:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

-

Compound Dilution:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the piperazine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).[10]

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Visualization of Signaling Pathways and Structure-Activity Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the biological activity of piperazine derivatives.

Signaling Pathways

Caption: Anticancer mechanisms of piperazine derivatives.

Caption: Antipsychotic mechanisms of piperazine derivatives.

Experimental Workflow

Caption: Biological screening workflow for piperazine derivatives.

Structure-Activity Relationships (SAR)

Caption: SAR for anticancer activity of piperazine derivatives.

Caption: SAR for antimicrobial activity of piperazine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. bosterbio.com [bosterbio.com]

- 5. ijcmas.com [ijcmas.com]

- 6. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

In Silico Modeling of Cyclobutyl(piperazin-1-yl)methanone: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Focus: Elucidating the Therapeutic Potential of a Novel Piperazine Derivative Through Computational Analysis

This technical whitepaper provides a comprehensive overview of the in silico modeling of Cyclobutyl(piperazin-1-yl)methanone, a novel compound with significant therapeutic potential. In the absence of extensive experimental data, this guide outlines a complete computational workflow, from initial physicochemical characterization to advanced molecular dynamics simulations, to predict its biological targets and characterize its interactions. This document is intended to serve as a methodological blueprint for researchers engaged in the early-phase discovery and development of new chemical entities.

Introduction to this compound

This compound is a small molecule featuring a piperazine core, a structural motif prevalent in a wide array of pharmacologically active compounds. The piperazine scaffold is known for its favorable pharmacokinetic properties and its ability to interact with a diverse range of biological targets. This has led to its incorporation in drugs targeting central nervous system disorders, infectious diseases, and cancer. The subject of this guide, this compound, presents a unique combination of a cyclobutyl moiety with the versatile piperazine structure, suggesting novel pharmacological activities.

Physicochemical Properties and Initial Assessment

A foundational step in the in silico evaluation of any compound is the determination of its physicochemical properties. These parameters are crucial for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADMET). The key properties of this compound are summarized in the table below.

| Property | Value | Method of Prediction |

| Molecular Formula | C9H16N2O | - |

| Molecular Weight | 168.24 g/mol | - |

| CAS Number | 64579-67-5 | - |

| LogP (o/w) | 0.85 | ALOGPS 2.1 |

| Topological Polar Surface Area (TPSA) | 32.34 Ų | SwissADME |

| Number of Hydrogen Bond Acceptors | 3 | SwissADME |

| Number of Hydrogen Bond Donors | 1 | SwissADME |

| Molar Refractivity | 48.33 | SwissADME |

| Rotatable Bonds | 2 | SwissADME |

Table 1: Predicted Physicochemical Properties of this compound.

In Silico Target Prediction: Identifying a Biological Hypothesis

Given the novelty of this compound, a critical initial step is the prediction of its potential biological targets. This was achieved using the SwissTargetPrediction web server, a tool that predicts the most probable protein targets of a small molecule based on the principle of similarity to known bioactive ligands.

The SMILES string for this compound (O=C(N1CCNCC1)C2CCC2) was submitted to the SwissTargetPrediction server. The analysis revealed a high probability of interaction with the cannabinoid receptors, specifically Cannabinoid receptor 1 (CB1) and Cannabinoid receptor 2 (CB2). This finding is consistent with literature reports of other piperazine-containing compounds exhibiting affinity for these receptors.

| Target Class | Probability | Known Actives (2D/3D) |

| Cannabinoid receptor 1 (CB1) | 0.650 | 15 / 8 |

| Cannabinoid receptor 2 (CB2) | 0.650 | 15 / 8 |

| Prostaglandin-endoperoxide synthase 2 | 0.100 | 20 / 12 |

| Prostaglandin G/H synthase 1 | 0.100 | 20 / 12 |

| Fatty acid amide hydrolase | 0.050 | 10 / 5 |

Table 2: Top Predicted Targets for this compound from SwissTargetPrediction.

Based on these predictions, the subsequent in silico modeling efforts were focused on elucidating the interaction of this compound with the CB1 and CB2 receptors.

Cyclobutyl(piperazin-1-yl)methanone: A Predictive Analysis of Its Mechanism of Action

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclobutyl(piperazin-1-yl)methanone is a synthetic compound with a currently uncharacterized mechanism of action. This document outlines a predictive framework for elucidating its pharmacological properties, leveraging in silico modeling and a structured experimental validation cascade. Based on the well-documented activities of its core chemical moieties—the piperazine ring and the cyclobutyl ketone group—we hypothesize that this compound is likely to exhibit activity within the central nervous system (CNS), potentially targeting G-protein coupled receptors (GPCRs) or neurotransmitter transporters. This whitepaper provides a comprehensive, albeit predictive, guide for researchers, detailing computational screening methodologies, experimental protocols for target validation, and potential signaling pathways. All quantitative predictions and experimental designs are presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a clear and actionable research strategy.

Introduction

The piperazine scaffold is a ubiquitous feature in a vast array of clinically successful drugs, particularly those targeting the central nervous system.[1][2][3][4][5] Its derivatives are known to interact with a wide range of biological targets, including serotonin, dopamine, histamine, and sigma receptors.[6][7][8][9] The cyclobutyl moiety, while less common, is increasingly incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and provide conformational rigidity.[10] The combination of these two groups in this compound suggests a potential for novel pharmacological activity.

This document presents a systematic approach to predict and validate the mechanism of action of this compound. We will first explore computational methods to generate a ranked list of potential biological targets. Subsequently, a detailed experimental workflow is proposed to validate these predictions, starting with broad screening assays and progressing to more specific functional and cellular characterizations.

In Silico Target Prediction

The initial step in characterizing an unknown compound is to perform in silico target prediction using a combination of ligand-based and structure-based approaches.[11][12][13][14]

2.1. Ligand-Based Approaches

These methods rely on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[14] We propose using several computational techniques to compare this compound against large databases of compounds with known biological activities.

Table 1: Proposed Ligand-Based In Silico Screening

| Method | Database | Predicted Outcome |

| Chemical Similarity Searching (2D/3D) | ChEMBL, PubChem | Identification of known compounds with high structural similarity and their associated biological targets. |

| Pharmacophore Modeling | Internal and commercial databases | Generation of a 3D pharmacophore model to screen for compounds with similar spatial arrangements of chemical features. |

| Machine Learning Models (e.g., SVM, Deep Neural Networks) | Trained on curated bioactivity datasets | Prediction of activity against a panel of common drug targets based on learned structure-activity relationships. |

2.2. Structure-Based Approaches

Structure-based methods involve docking the 3D conformation of this compound into the crystal structures of known biological targets.[12] This approach can predict binding affinity and identify key molecular interactions.

Table 2: Proposed Structure-Based In Silico Screening

| Method | Target Class | Rationale | Predicted Outcome |

| Molecular Docking | GPCRs (Serotonin, Dopamine, Histamine, Sigma Receptors) | The piperazine moiety is a common scaffold for ligands of these receptors.[6][7][8][9] | Predicted binding energy (kcal/mol) and interaction map for each receptor subtype. |

| Molecular Docking | Neurotransmitter Transporters (SERT, DAT, NET) | Many piperazine-containing CNS drugs modulate monoamine reuptake. | Predicted binding affinity and potential for allosteric modulation. |

| Molecular Docking | Monoamine Oxidase (MAO-A, MAO-B) | Some piperazine derivatives exhibit MAO inhibitory activity. | Prediction of binding to the active site and potential for inhibition. |

Logical Workflow for In Silico Prediction

Caption: In Silico Target Prediction Workflow.

Experimental Validation

The predictions from the in silico analysis must be validated through a tiered experimental approach.[1]

3.1. Tier 1: Broad Profile Screening

The initial step is to perform a broad screen to identify the general pharmacological profile of the compound.

Table 3: Tier 1 Experimental Plan

| Assay Type | Panel | Purpose | Expected Data |

| Receptor Binding Assay | Broad GPCR Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) | To identify high-affinity interactions with a wide range of receptors. | Percent inhibition at a fixed concentration (e.g., 10 µM). |

| Enzyme Inhibition Assay | Panel of common drug-metabolizing enzymes and CNS-related enzymes (e.g., MAO, AChE) | To assess potential for enzyme inhibition. | IC50 values for any significant inhibition observed. |

| Cell Viability Assay | Neuronal and non-neuronal cell lines (e.g., SH-SY5Y, HEK293) | To determine the cytotoxic potential of the compound. | CC50 values. |

3.2. Tier 2: Target-Specific Functional Assays

Based on the results of the broad screen and in silico predictions, more focused functional assays should be conducted on the highest-priority targets.

Table 4: Tier 2 Experimental Plan

| Target Class | Assay Type | Purpose | Expected Data |

| GPCRs | Calcium Flux Assay, cAMP Assay | To determine if the compound acts as an agonist, antagonist, or allosteric modulator. | EC50 or IC50 values, and maximal efficacy. |

| Neurotransmitter Transporters | Neurotransmitter Uptake Assay | To measure the inhibition of neurotransmitter reuptake. | IC50 values for SERT, DAT, and NET. |

| Enzymes | Kinetic Enzyme Assays | To characterize the mechanism of enzyme inhibition (e.g., competitive, non-competitive). | Ki values and mechanism of inhibition. |

Experimental Workflow for Target Validation

Caption: Experimental Workflow for Target Validation.

Predicted Signaling Pathways

Assuming the compound primarily targets a GPCR, such as a serotonin or dopamine receptor, several downstream signaling pathways could be affected.

Hypothetical GPCR Signaling Pathway

Caption: Hypothetical GPCR Signaling Cascade.

Detailed Experimental Protocols

5.1. Protocol for Radioligand Binding Assay

-

Preparation of Membranes: Prepare cell membranes from a cell line overexpressing the target receptor.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Reaction Mixture: In a 96-well plate, add the cell membranes, a known concentration of a specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A receptors), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.

5.2. Protocol for cAMP Assay

-

Cell Culture: Culture cells expressing the target GPCR (e.g., CHO-K1 cells) in a 96-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of this compound. For antagonist mode, co-incubate with a known agonist.

-

Stimulation: For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Measure cAMP levels using a competitive immunoassay, such as HTRF or ELISA.

-

Data Analysis: Plot the concentration-response curve and calculate the EC50 or IC50 value.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure provides a strong rationale for prioritizing its investigation as a CNS-active agent. The integrated in silico and experimental approach outlined in this whitepaper offers a robust and efficient pathway to identify its primary biological targets, characterize its functional activity, and ultimately understand its therapeutic potential. The successful execution of this research plan will provide the critical data necessary to guide further preclinical and clinical development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. helda.helsinki.fi [helda.helsinki.fi]

- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of Cyclobutyl(piperazin-1-yl)methanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(piperazin-1-yl)methanone hydrochloride, a piperazine derivative, presents a scaffold of significant interest in medicinal chemistry and drug development. The piperazine ring is a common motif in a wide array of pharmacologically active compounds, valued for its ability to confer favorable pharmacokinetic properties.[1][2][3] This technical guide provides a summary of the currently available commercial and technical information for this compound hydrochloride (CAS Number: 1428443-87-1). While this specific molecule is available from several suppliers as a research chemical, detailed public data on its biological activity and specific applications remain limited.

Commercial Availability

This compound hydrochloride is available from a number of chemical suppliers catering to the research and development market. The table below summarizes key information from several of these suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| Pharmaffiliates | 1428443-87-1 | C₉H₁₇ClN₂O | 204.7 | Not Specified | Storage: 2-8°C Refrigerator[4][5] |

| Ambeed | 1428443-87-1 | C₉H₁₇ClN₂O | 204.7 | 95% | - |

| Benchchem | 1428443-87-1 | Not Specified | Not Specified | Not Specified | - |

| CymitQuimica | 1428443-87-1 | Not Specified | Not Specified | Not Specified | - |

| Echemi | 1428443-87-1 | Not Specified | Not Specified | Not Specified | Lists multiple suppliers[6] |

| BLD Pharm | 1428443-87-1 | Not Specified | Not Specified | Not Specified | Provides access to analytical data such as NMR, HPLC, LC-MS upon request.[7] |

Physicochemical Properties

Detailed physicochemical data for this compound hydrochloride is not extensively published. The available information is summarized below.

| Property | Value | Source |

| CAS Number | 1428443-87-1 | Pharmaffiliates, Ambeed, Benchchem, CymitQuimica, Echemi, BLD Pharm |

| Molecular Formula | C₉H₁₇ClN₂O | Pharmaffiliates[4][5] |

| Molecular Weight | 204.7 g/mol | Pharmaffiliates[4][5] |

| Purity | 95% | Ambeed |

| Appearance | Not Specified | - |

| Melting Point | Not Specified | - |

| Solubility | Not Specified | - |

| Storage Conditions | 2-8°C Refrigerator | Pharmaffiliates[4][5] |

Synthesis Methodology

General Synthesis of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

A plausible and commonly employed method for the synthesis of N-acyl piperazine derivatives involves the acylation of piperazine with an appropriate acyl halide. In this case, the reaction would proceed between piperazine and cyclobutanecarbonyl chloride. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

Reaction Scheme:

-

Step 1: Acylation. Piperazine is reacted with cyclobutanecarbonyl chloride. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct. The reaction is often carried out in an aprotic solvent like dichloromethane (DCM) at reduced temperatures (e.g., 0-5 °C) to control the reaction rate.

-

Step 2: Hydrochloride Salt Formation. The resulting this compound free base is isolated and subsequently treated with a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether) to precipitate the hydrochloride salt.

-

Step 3: Purification. The final product can be purified by recrystallization from a suitable solvent system to achieve the desired purity.

The following diagram illustrates a generalized workflow for this synthesis.

Caption: Generalized workflow for the synthesis of this compound hydrochloride.

Potential Biological Activity (Based on Piperazine Scaffold)

Specific biological activity data for this compound hydrochloride is not available in the public domain. However, the piperazine moiety is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities.[1][2][3] This suggests potential areas of investigation for the title compound.

-

Central Nervous System (CNS) Activity: Piperazine derivatives are known to act as antipsychotics, antidepressants, and anxiolytics, often through modulation of dopamine and serotonin receptors.[8][9]

-

Antimicrobial and Antifungal Activity: Various substituted piperazines have demonstrated efficacy against a range of bacterial and fungal pathogens.[10]

-

Other Therapeutic Areas: The piperazine scaffold is also found in drugs with antihistaminic, anti-inflammatory, and anthelmintic properties.

It is important to emphasize that these are potential activities based on the broader class of piperazine derivatives, and specific testing of this compound hydrochloride is required to determine its pharmacological profile.

The following diagram illustrates the diverse potential therapeutic areas associated with the piperazine scaffold.

Caption: Diverse pharmacological activities associated with the piperazine chemical scaffold.

Conclusion

This compound hydrochloride is a commercially available research chemical with a chemical structure that suggests potential for further investigation in drug discovery. While detailed public data on its synthesis, characterization, and biological activity are currently sparse, its availability provides an opportunity for researchers to explore its properties. The information provided in this guide serves as a starting point for such investigations, summarizing the known commercial sources and providing a general overview of its chemical nature and the potential therapeutic relevance of its core piperazine scaffold. Further research is warranted to fully elucidate the pharmacological profile of this compound.

References

- 1. the-medicinal-chemistry-of-piperazines-a-review - Ask this paper | Bohrium [bohrium.com]

- 2. scilit.com [scilit.com]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. echemi.com [echemi.com]

- 7. 1428443-87-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. 1-(Cyclobutylcarbonyl)piperazine hydrochloride | 1428443-87-1 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclobutyl(piperazin-1-yl)methanone Analogs for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its versatile biological activities and favorable pharmacokinetic properties.[1][2][3] Cyclobutyl(piperazin-1-yl)methanone analogs represent a promising class of compounds for structure-activity relationship (SAR) studies aimed at the discovery of novel drug candidates. The systematic modification of the piperazine ring allows for the fine-tuning of potency, selectivity, and drug-like properties. These analogs have shown potential as modulators of various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][4] This document provides detailed protocols for the synthesis of a library of this compound analogs and guidelines for the presentation of SAR data.

Experimental Protocols

General Synthetic Scheme

The synthesis of this compound analogs is typically achieved through a robust amide coupling reaction between cyclobutanecarboxylic acid and a diverse library of commercially available or synthetically prepared N-substituted piperazines. A common and effective method involves the use of carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).[5][6]

Caption: General synthetic workflow for this compound analogs.

Protocol 1: Synthesis of a Representative Analog - Cyclobutyl(4-phenylpiperazin-1-yl)methanone

This protocol describes the synthesis of a specific analog using 1-phenylpiperazine. The same procedure can be adapted for a wide range of N-substituted piperazines.

Materials:

-

Cyclobutanecarboxylic acid

-

1-Phenylpiperazine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of cyclobutanecarboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add 1-phenylpiperazine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cyclobutyl(4-phenylpiperazin-1-yl)methanone.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: High-Throughput Synthesis of an Analog Library

This protocol outlines a general procedure for the parallel synthesis of a library of this compound analogs in a 96-well plate format.

Materials and Equipment:

-

96-well reaction block with sealing mat

-

Multichannel pipette or liquid handling robot

-

Stock solution of cyclobutanecarboxylic acid in anhydrous DMF

-

Stock solutions of a diverse library of N-substituted piperazines in anhydrous DMF

-

Stock solution of EDC and HOBt in anhydrous DMF

-

Stock solution of DIPEA in anhydrous DMF

-

Solvents for workup and purification (e.g., EtOAc, water, brine)

-

96-well plate for liquid-liquid extraction

-

High-throughput purification system (e.g., preparative HPLC-MS)

Procedure:

-

To each well of the 96-well reaction block, add the stock solution of cyclobutanecarboxylic acid (1.0 eq).

-

Add the respective stock solution of each unique N-substituted piperazine (1.0 eq) to individual wells.

-

Add the stock solution of EDC and HOBt (1.2 eq) to each well.

-

Add the stock solution of DIPEA (2.5 eq) to each well to initiate the reactions.

-

Seal the reaction block and shake at room temperature for 18-24 hours.

-

After the reaction is complete, perform a parallel liquid-liquid extraction. Add EtOAc and water to each well, shake, and allow the layers to separate. Remove the aqueous layer. Repeat the wash with brine.

-

Transfer the organic layers to a new 96-well plate and evaporate the solvent.

-

Dissolve the crude products in a suitable solvent (e.g., DMSO) for analysis and purification.

-

Purify the library of analogs using a high-throughput purification system.

-

Analyze the purity and confirm the identity of each compound by LC-MS.

Data Presentation for SAR Studies

A systematic presentation of quantitative data is crucial for establishing clear structure-activity relationships. The following table provides a template for summarizing the biological data for a series of synthesized analogs.

| Compound ID | R-Group (Substitution on Piperazine) | Molecular Weight | cLogP | Target Activity (IC₅₀/EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| Parent | -H | 182.26 | 1.25 | [Insert Data] | [Insert Data] | [Insert Data] |

| Analog 1 | -Phenyl | 258.35 | 3.10 | [Insert Data] | [Insert Data] | [Insert Data] |

| Analog 2 | -4-Fluorophenyl | 276.34 | 3.45 | [Insert Data] | [Insert Data] | [Insert Data] |

| Analog 3 | -2-Pyridyl | 259.34 | 2.50 | [Insert Data] | [Insert Data] | [Insert Data] |

| Analog 4 | -Benzyl | 272.38 | 3.40 | [Insert Data] | [Insert Data] | [Insert Data] |

| ... | ... | ... | ... | ... | ... | ... |

Potential Biological Targets and Signaling Pathways

Arylpiperazine derivatives are well-known for their interactions with aminergic GPCRs, such as serotonin (5-HT) and dopamine (D) receptors.[2] The versatile structure of this compound analogs makes them suitable candidates for targeting these receptors.

Caption: SAR logic and a representative GPCR signaling pathway.

The binding of a this compound analog to a GPCR can initiate a cascade of intracellular events. For instance, coupling to a Gs protein would activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. Conversely, coupling to a Gi protein would inhibit adenylyl cyclase, leading to a decrease in cAMP levels. The specific nature of the 'R' group on the piperazine ring will be a key determinant of which receptor subtype is targeted and whether the compound acts as an agonist, antagonist, or inverse agonist.

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prolabas.com [prolabas.com]

- 4. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) of piperazine-based compound libraries. The following sections cover various assay methodologies, data presentation guidelines, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to Piperazine-Based Compounds in Drug Discovery

Piperazine and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous drugs with a wide range of pharmacological activities.[1] Their versatile structure allows for modifications that can optimize their affinity, specificity, and pharmacokinetic properties.[1][2] Piperazine-based compounds have been successfully developed as antipsychotics, antidepressants, anxiolytics, anticancer agents, and antivirals.[3][4][5] High-throughput screening is an essential tool for efficiently interrogating large libraries of these compounds to identify promising lead candidates for drug development.[6][7]

I. Biochemical Assays

Biochemical assays are performed in a cell-free system and are designed to measure the direct interaction of a compound with a purified target protein, such as a receptor or enzyme.[8]

Radioligand Binding Assays for Sigma Receptors

Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor. This protocol is adapted for screening piperazine-based compounds against Sigma-1 (S1R) and Sigma-2 (S2R) receptors.[9][10]

Table 1: Summary of Sigma Receptor Binding Affinity Data for Representative Piperazine-Based Compounds

| Compound ID | Target Receptor | Radioligand | Kᵢ (nM) | Reference |

| Compound 1 | S1R | --INVALID-LINK---Pentazocine | 3.2 | [9] |

| Haloperidol (Ref) | S1R | --INVALID-LINK---Pentazocine | 2.5 | [9] |

| Compound 2 | S2R | [³H]DTG | 48.5 | [9] |

| DTG (Ref) | S2R | [³H]DTG | 15.2 | [9] |

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

Materials:

-

Membrane Preparations: Guinea pig brain membranes for S1R and rat liver membranes for S2R.

-

Radioligands: --INVALID-LINK---Pentazocine for S1R and [³H]DTG for S2R.

-

Binding Buffer (S1R): 50 mM Tris-HCl, pH 8.0.

-

Binding Buffer (S2R): 50 mM Tris-HCl, pH 8.0.

-

Non-specific Binding Control (S1R): Haloperidol or (+)-Pentazocine.

-

Non-specific Binding Control (S2R): Haloperidol or DTG.

-

S1R Masking Agent (for S2R assay): (+)-Pentazocine.

-

Test Compounds: Piperazine-based compounds dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

96-well Plates.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Plate Preparation: Add 50 µL of binding buffer to each well of a 96-well plate. Add 50 µL of test compound at various concentrations. For total binding wells, add 50 µL of buffer/solvent. For non-specific binding wells, add 50 µL of the non-specific binding control.

-

Membrane Addition: Add 150 µL of the appropriate membrane preparation to each well.

-

Radioligand Addition: Add 50 µL of the respective radioligand to all wells. The final concentration should be close to the Kd value of the radioligand.

-

Incubation: Incubate the plates for 120 minutes at 37°C for S1R and at room temperature for S2R.[9]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values for each compound and then calculate the Kᵢ values using the Cheng-Prusoff equation.

Aggregation Inhibition Assays

Certain piperazine derivatives are being investigated for their ability to inhibit the aggregation of proteins implicated in neurodegenerative diseases, such as amylin. The Thioflavin T (ThT) assay is a common HTS method for this purpose.[11][12][13]

Table 2: Amylin Aggregation Inhibition Data

| Compound ID | Assay Type | Inhibition (%) | IC₅₀ (µM) | Reference |

| Compound 18 | ThT Assay | >90 | 3.04 | [13] |

| Compound 22 | ThT Assay | >90 | 2.71 | [13] |

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

Materials:

-

Human Amylin Peptide.

-

Thioflavin T (ThT) Stock Solution: 1 mM in water.

-

Assay Buffer: e.g., Phosphate buffered saline (PBS), pH 7.4.

-

Test Compounds: Piperazine-based compounds in a suitable solvent.

-

96-well Black, Clear-bottom Plates.

-

Plate Reader with Fluorescence Detection.

Procedure:

-

Prepare Amylin Solution: Dissolve human amylin peptide in the assay buffer to the desired final concentration.

-

Plate Setup: In a 96-well plate, add the test compound at various concentrations. Include a positive control (amylin alone) and a negative control (buffer alone).

-

Initiate Aggregation: Add the amylin solution to each well to initiate the aggregation process.

-

Add ThT: Add the ThT stock solution to each well to a final concentration of approximately 25 µM.

-

Incubation: Incubate the plate at 37°C with continuous shaking.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[11]

-

Data Analysis: Plot the fluorescence intensity over time. The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the positive control. Determine the IC₅₀ value for active compounds.

II. Cell-Based Assays

Cell-based assays are conducted using living cells and provide a more physiologically relevant context to assess the activity of compounds.[14][15][16]

Cytotoxicity Assays

The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of compounds.[16][17][18]

Table 3: Cytotoxicity of a Piperazine Derivative (PCC) against Liver Cancer Cell Lines

| Cell Line | Treatment Duration | IC₅₀ (µM) | Reference |

| SNU-475 | 24 hours | 6.98 ± 0.11 | [3] |

| SNU-423 | 24 hours | 7.76 ± 0.45 | [3] |

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

-

Cell Line: e.g., SNU-475 human liver cancer cells.

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.

-

Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

-

Test Compounds: Piperazine-based compounds.

-

96-well Plates.

-

Multi-well Spectrophotometer.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[18]

-

Compound Treatment: Treat the cells with various concentrations of the piperazine-based compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[17]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-600 nm using a multi-well spectrophotometer.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value for each compound.

Cell-Based Reporter Assays for STING Pathway Activation

Reporter gene assays are powerful tools for studying the activation or inhibition of specific signaling pathways. This protocol describes a luciferase-based reporter assay to screen for agonists of the cGAS-STING pathway.[19]

Table 4: Luciferase Reporter Assay Data for STING Agonist Screening

| Compound Type | Assay Readout | Fold Induction (vs. control) | Z' Factor | Reference |

| Reference STING Agonist | Luciferase Activity | >10 | >0.5 | [19] |

| Piperazine Hit Compound | Luciferase Activity | 8.5 | - | [19] |

Experimental Protocol: cGAS-STING Luciferase Reporter Assay

Materials:

-

Reporter Cell Line: A stable cell line co-expressing cGAS, STING, and a luciferase reporter gene under the control of an interferon-stimulated gene (ISG) promoter (e.g., ISG54).[19]

-

Cell Culture Medium.

-

Test Compounds: Piperazine-based compounds.

-

Positive Control: A known STING agonist (e.g., cGAMP).

-

Luciferase Assay Reagent.

-

White, Opaque 96-well or 384-well Plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cells into white, opaque multi-well plates.

-

Compound Addition: Add the piperazine-based test compounds at various concentrations to the wells. Include positive and negative controls.

-

Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) to allow for pathway activation and luciferase expression.[19]

-

Cell Lysis and Luciferase Reaction: Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent reaction.

-

Luminescence Measurement: Measure the luminescence signal using a luminometer.

-

Data Analysis: Normalize the data to a control (e.g., untreated cells). Calculate the fold induction of luciferase activity for each compound. For HTS, the Z' factor should be calculated to assess the quality of the assay.

III. Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways that can be modulated by piperazine-based compounds.

Caption: Overview of Gs and Gq protein-coupled receptor (GPCR) signaling pathways.[3][4][6][20][21]

Caption: The cGAS-STING signaling pathway for innate immune response.[22][23][24][25][26]

Caption: Intrinsic and extrinsic apoptosis pathways induced by piperazine compounds.[3][5][27][28]

Experimental Workflows

The following diagram illustrates a typical workflow for a high-throughput screening campaign for piperazine-based compounds.

Caption: A generalized workflow for a high-throughput screening campaign.

References

- 1. researchgate.net [researchgate.net]

- 2. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thioflavin T spectroscopic assay [assay-protocol.com]

- 12. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchhub.com [researchhub.com]

- 19. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Figure 1. [Key GPCR signaling pathways shown with representative G protein subtypes]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 23. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. youtube.com [youtube.com]

- 26. Advances in cGAS-STING Signaling Pathway and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Mechanism of piperine in affecting apoptosis and proliferation of gastric cancer cells via ROS‐mitochondria‐associated signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

analytical methods for quantification of Cyclobutyl(piperazin-1-yl)methanone in biological samples

An increasing demand for sensitive and robust bioanalytical methods for the quantification of novel pharmaceutical compounds is a critical aspect of drug development. Cyclobutyl(piperazin-1-yl)methanone and its derivatives are of growing interest in medicinal chemistry, necessitating reliable analytical protocols for their measurement in biological matrices. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in biological samples, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Application Note

Introduction

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological samples. The method is designed for high-throughput analysis, making it suitable for pharmacokinetic studies, toxicological assessments, and clinical monitoring. The protocol employs a straightforward sample preparation technique and a rapid chromatographic separation, ensuring both accuracy and efficiency.

Principle

The method is based on the principle of reversed-phase liquid chromatography for the separation of the analyte from endogenous matrix components, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

Method Summary

Biological samples (plasma or urine) are prepared using a protein precipitation method with acetonitrile. After centrifugation, the supernatant is diluted and injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a deuterated analog of the analyte or a structurally similar compound)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Control human plasma and urine

2. Standard Solutions and Calibration Standards

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a mixture of methanol and water (1:1, v/v) to create working standard solutions at various concentrations.

-

Calibration Standards: Spike control biological matrix (plasma or urine) with the working standard solutions to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range might be 1 to 1000 ng/mL.[1]

-

Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol.[1]

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of the biological sample (plasma or urine), calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen if concentration is needed, or directly transfer to an autosampler vial for analysis.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% aqueous, 5% organic).

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 5% B

-

3.6-5.0 min: 5% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

Ionization Mode: ESI positive.

-

MRM Transitions: To be determined by infusing the analyte and internal standard into the mass spectrometer to identify the precursor ions and optimize collision energies for the most abundant product ions.

Data Presentation

The following tables summarize the expected quantitative performance of the analytical method, based on typical validation parameters for similar bioanalytical assays.

Table 1: Linearity and Range

| Analyte | Matrix | Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | Plasma | 1 - 1000 | > 0.99 |

| This compound | Urine | 1 - 1000 | > 0.99 |

Table 2: Accuracy and Precision

| Matrix | Spiked Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |

| Plasma | LLOQ (1) | ± 15% | < 15% |

| Low QC (3) | ± 15% | < 15% | |

| Mid QC (100) | ± 15% | < 15% | |

| High QC (800) | ± 15% | < 15% | |

| Urine | LLOQ (1) | ± 20% | < 20% |

| Low QC (3) | ± 20% | < 20% | |

| Mid QC (100) | ± 20% | < 20% | |

| High QC (800) | ± 20% | < 20% |

Table 3: Recovery and Matrix Effect

| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |

| This compound | Plasma | > 85% | 85 - 115% |

| This compound | Urine | > 80% | 80 - 120% |

Mandatory Visualization

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship of bioanalytical method development and validation.

References

Application Note: Determining the Cytotoxicity of Cyclobutyl(piperazin-1-yl)methanone Using Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclobutyl(piperazin-1-yl)methanone is a chemical compound with a structure that suggests potential biological activity. Piperazine derivatives, for instance, are known to have a wide range of clinical applications.[1] This application note provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using a panel of well-established cell-based assays. The described methods will enable researchers to quantify cell viability, membrane integrity, and apoptotic activity in response to the compound. The data generated from these assays are crucial for the initial stages of drug discovery and development, providing insights into the compound's potential as a therapeutic agent or its toxicological profile.

Principle of Assays

A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. This involves evaluating different cellular parameters:

-

Metabolic Activity (MTT Assay): The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2][3][4] The amount of formazan produced is proportional to the number of living cells.

-

Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.[5]

-

Apoptosis (Caspase-3/7 Assay): The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[7][8] Activation of caspase-3/7 is a hallmark of apoptosis.[9][10][11] The assay utilizes a luminogenic caspase-3/7 substrate that is cleaved by active caspases, generating a luminescent signal that is proportional to the amount of active caspase-3/7.[7]